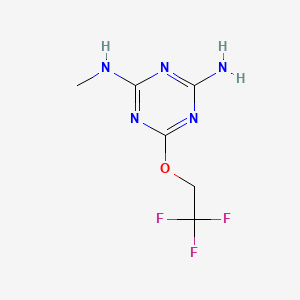

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Beschreibung

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (CAS: 101988-70-9) is a fluorinated triazine derivative with the molecular formula C₆H₈F₃N₅O and a molecular weight of 223.16 g/mol . Its structure features a 1,3,5-triazine core substituted with a methyl group at the N2 position, a trifluoroethoxy group at the C6 position, and amine groups at the 2 and 4 positions. The trifluoroethoxy group confers unique electronic and steric properties, enhancing metabolic stability and influencing biological activity . This compound is commercially available with >95% purity and is used in pharmaceutical and materials research .

Eigenschaften

IUPAC Name |

2-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N5O/c1-11-4-12-3(10)13-5(14-4)15-2-6(7,8)9/h2H2,1H3,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLDCQPAUYHHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362395 | |

| Record name | STK076603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101988-70-9 | |

| Record name | STK076603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (CAS Number 101988-70-9) is a compound belonging to the 1,3,5-triazine family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.

- Molecular Formula : C₆H₈F₃N₅O

- Molecular Weight : 223.16 g/mol

- Purity : >95% (HPLC)

- SMILES Notation : CNc1nc(N)nc(OCC(F)(F)F)n1

The compound is characterized by the presence of trifluoroethoxy and amino groups, which contribute to its biological activity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that 1,3,5-triazine derivatives exhibit significant antimicrobial activity. Substituted triazines have been reported to possess antibacterial, antifungal, and antiviral properties. For instance:

- Antibacterial Activity : Studies show that various triazine derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : Triazines have also been noted for their antifungal effects, particularly against pathogenic fungi. The specific mechanisms may include inhibition of ergosterol synthesis or disruption of fungal cell membranes .

Anticancer Potential

The anticancer activity of triazine derivatives has been widely documented. Compounds like this compound are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Mechanism of Action : Triazines can interfere with DNA synthesis and repair mechanisms in cancer cells. They may also modulate signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of triazine derivatives:

- Synthesis via Microwave Irradiation : A study demonstrated that microwave-assisted synthesis of substituted triazines resulted in higher yields and shorter reaction times. The synthesized compounds were evaluated for their antibacterial activities against various bacterial strains .

- In vitro Studies : In vitro assays have shown that certain triazine derivatives exhibit potent cytotoxic effects against different cancer cell lines. For example, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range .

Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pesticide Metabolite Studies

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is identified as a transformation product of the herbicide triflusulfuron-methyl. Its role as a metabolite is crucial for understanding the environmental fate of pesticides and their breakdown products. This compound can be used to study the degradation pathways of pesticides in soil and water systems .

Analytical Chemistry

This compound serves as a reference material in analytical chemistry for developing methods to detect and quantify pesticide residues in agricultural products and environmental samples. Its unique fluorinated structure aids in creating sensitive detection methods using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) .

Toxicology Research

Research involving this compound contributes to toxicological studies aimed at assessing the safety and environmental impact of agricultural chemicals. Understanding its toxicological profile helps in evaluating risks associated with exposure to pesticide metabolites .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected 1,3,5-Triazine-2,4-diamine Derivatives

Physicochemical Properties

- Melting Points : Derivatives with electron-donating groups (e.g., methoxy) exhibit higher melting points (e.g., 227–228°C for N2-(4-methoxyphenyl) derivatives ), whereas the trifluoroethoxy group in the target compound likely reduces crystallinity due to steric and electronic effects.

Structure-Activity Relationships (SAR)

- Trifluoroethoxy Group : Enhances metabolic stability and target selectivity in antiviral compounds .

- Aryl Substitutions : Electron-withdrawing groups (e.g., nitro in EI-1) improve binding affinity, while electron-donating groups (e.g., methoxy) modulate solubility .

- Methylthio vs. Trifluoroethoxy : Methylthio groups increase reactivity in agrochemicals, whereas trifluoroethoxy groups favor pharmaceutical applications due to stability .

Vorbereitungsmethoden

Nucleophilic Substitution on Cyanuric Chloride

A classical approach involves the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines and alkoxy groups:

- Step 1: The chlorine at the 6-position is substituted by 2,2,2-trifluoroethanol under controlled temperature to form 6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-dichloride intermediate.

- Step 2: Subsequent substitution of the chlorine atoms at the 2- and 4-positions by amines, including methylamine, introduces the diamine functionality with N-methyl substitution at the 2-position.

This method requires careful temperature control and stoichiometric balance to prevent multiple substitutions and ensure selectivity.

One-Pot Multicomponent Reactions

Recent advances have demonstrated efficient one-pot synthesis methods using multicomponent reactions involving:

- Cyanamide or cyanoguanidine derivatives.

- 2,2,2-Trifluoroethanol or its derivatives.

- Methylamine or other amines.

For example, microwave-assisted synthesis in pyridine solvent at 120 °C for short durations (around 12 minutes) promotes rapid formation of 2,6-disubstituted 1,3,5-triazine-2,4-diamines, including N-methyl-6-(2,2,2-trifluoroethoxy) derivatives. This method offers high atom economy, shorter reaction times, and simplified work-up procedures.

Use of Substituted Biguanidines

An alternative route involves the reaction of substituted biguanidines with acylating agents or chlorides to form the triazine ring with desired substitutions at the 2,4-positions. This method allows for the incorporation of trifluoroethoxy substituents via appropriate precursors and controlled condensation reactions.

Preparation Data Table

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride | 2,2,2-Trifluoroethanol, controlled temp (0-5 °C) | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-dichloride | Selective substitution at 6-position |

| 2 | Above intermediate | Methylamine, solvent (e.g., pyridine), reflux or microwave heating (120 °C, 12 min) | N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | Moderate to good yield (40-70%) |

| 3 | Cyanoguanidine + 2,2,2-trifluoroethanol derivatives | Amidines, carbodiimide catalysts, heating (75 °C, 3 h) | 2,6-disubstituted triazine diamines (including target compound) | Yields 44-72% |

Research Findings and Analysis

- The nucleophilic substitution approach is well-established but requires strict control of reaction parameters to achieve high selectivity and yield.

- Microwave-assisted one-pot syntheses significantly reduce reaction time and improve atom economy, making them attractive for scale-up and industrial application.

- The presence of the trifluoroethoxy group enhances chemical stability and biological activity, making the preparation of this compound relevant for agrochemical and pharmaceutical uses.

- The methylation at the N2 position is critical for the compound’s activity and is efficiently introduced either by direct substitution or via methylated amine reagents.

- Patented processes involving rare earth modified additives utilize this compound as a fluorine-containing diamine component, highlighting its industrial relevance.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise nucleophilic substitution | Sequential substitution on cyanuric chloride | High selectivity, well-known chemistry | Requires temperature control, longer reaction times |

| One-pot microwave-assisted synthesis | Multicomponent reaction in pyridine, rapid heating | Fast, high atom economy, simple work-up | Moderate yields, requires microwave equipment |

| Biguanidine condensation route | Reaction of substituted biguanidines with acylating agents | Versatile, can introduce diverse substituents | Multi-step, sometimes lower yields |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, and which method is optimal for laboratory-scale preparation?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a triazine core. A common approach involves reacting 2,4-diamino-6-chloro-1,3,5-triazine with methylamine and 2,2,2-trifluoroethanol under basic conditions. Microwave-assisted synthesis (e.g., 80°C, 30 min) significantly improves yield (up to 55%) compared to traditional reflux methods . For lab-scale preparation, the microwave method is optimal due to reduced reaction time and improved purity.

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires multi-modal characterization:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., trifluoroethoxy group at δ ~4.5 ppm for -OCHCF, methylamino protons at δ ~2.8 ppm) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 173.16° between triazine and substituent planes) and hydrogen-bonding networks critical for stability .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected m/z 257.08 for CHFNO) .

Q. What are the known biological targets or pathways affected by this compound?

- Methodological Answer : The triazine core interacts with enzymes like biotin carboxylase (involved in fatty acid synthesis) and DNA topoisomerases. In cancer models, it inhibits proliferation (IC = 6.25–35.50 μM in MDA-MB-231 cells) via ATP-competitive kinase inhibition. Pathway analysis using RNA-seq or phosphoproteomics is recommended to map downstream effects .

Advanced Research Questions

Q. What strategies can mitigate the low aqueous solubility of this compound in biological assays?

- Methodological Answer : Solubility challenges (common in trifluoroethoxy derivatives) are addressed via:

- Co-crystallization : Co-formers like sebacic acid enhance solubility through hydrogen-bonded 2D frameworks .

- Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 40% increase in cellular uptake in vitro) .

- Pro-drug Design : Introducing phosphate or glycoside moieties at the N2-methyl position .

Q. How does structural modification at specific positions influence the compound's biological activity and selectivity?

- Methodological Answer : Systematic SAR studies reveal:

-

N2-Methyl Group : Critical for kinase selectivity; replacing with bulkier groups (e.g., cyclohexyl) reduces off-target effects .

-

Trifluoroethoxy Group : Enhances metabolic stability; substituting with methoxy groups decreases potency by 10-fold .

-

Triazine Core Modifications : Adding electron-withdrawing groups (e.g., Cl at C6) boosts antiproliferative activity (Table 1) .

Table 1 : Activity of Derivatives Against MDA-MB-231 Cells

Substituent at C6 IC (μM) Selectivity Index (vs. HEK293) -OCHCF (Parent) 6.25 12.4 -Cl 3.18 8.7 -OCH 62.5 1.2

Q. What analytical techniques are most effective in resolving contradictory data regarding the compound's mechanism of action?

- Methodological Answer : Contradictions (e.g., variable IC values across studies) are resolved via:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) to targets like EGFR or HER2 .

- 3D-QSAR Modeling : Predicts activity cliffs and identifies critical steric/electronic features (e.g., trifluoroethoxy hydrophobicity contributes to membrane penetration) .

- Cryo-EM : Visualizes compound-enzyme interactions at near-atomic resolution .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.